Cas no 1174-92-1 (Cholesteryl methyl ether)

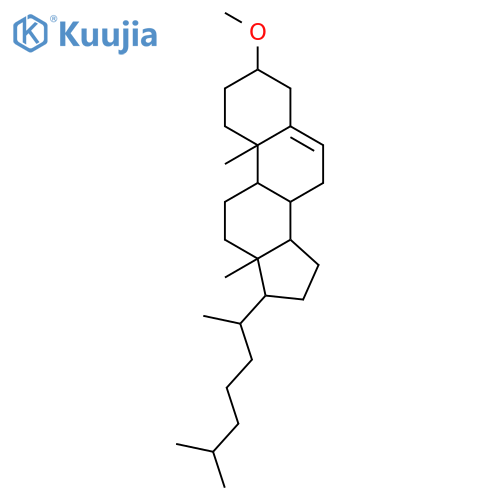

Cholesteryl methyl ether structure

商品名:Cholesteryl methyl ether

Cholesteryl methyl ether 化学的及び物理的性質

名前と識別子

-

- Cholesteryl methyl ether

- 5-Cholesten-3beta-ol methyl ether

- 3-Methoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

- (3beta)-3-Methoxycholest-5-ene

- 3BETA-METHOXY-5-CHOLESTENE

- 3beta-Methoxycholest-5-ene

- 3-Methoxycholest-5-ene

- Cholest-5-ene,3beta-methoxy

- Cholest-5-ene,3-Methoxy-,(3b)

- Cholesterin methyl ether

- Cholesterol methyl ether

- DTXSID00880723

- Q63399195

- Cholest-5-ene, 3.beta.-methoxy-

- 1174-92-1

- 3.alpha.-Cholesterol methyl ether

- 3.beta.-Methoxycholest-5-ene

- AKOS015851009

- Cholest-5-ene, 3-methoxy-, (3beta)-

- LMST01010281

- Cholest-5-ene, 3beta-methoxy-

- RCXPTZJNVLDKKV-PXBBAZSNSA-N

- NSC-95435

- Cholesterinmethylether

- 3-Methoxycholest-5-ene #

- NSC95435

- 3-Methoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclo

- 3-O-Methylcholesterol

- NSC 95435

- SCHEMBL4738490

- NS00096175

- (3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

-

- インチ: 1S/C28H48O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22?,23?,24-,25?,26?,27+,28-/m1/s1

- InChIKey: RCXPTZJNVLDKKV-UHFFFAOYSA-N

- ほほえんだ: CC(CCCC(C1CCC2C3CC=C4CC(CCC4(C)C3CCC12C)OC)C)C

計算された属性

- せいみつぶんしりょう: 400.37100

- どういたいしつりょう: 400.371

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 29

- 回転可能化学結合数: 6

- 複雑さ: 605

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 8

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 9.1

- トポロジー分子極性表面積: 9.2A^2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 密度みつど: 0.9575 (rough estimate)

- ゆうかいてん: 85.5–86 ºC

- ふってん: 463.29°C (rough estimate)

- フラッシュポイント: 238.7°C

- 屈折率: 1.5100 (estimate)

- PSA: 9.23000

- LogP: 8.04280

Cholesteryl methyl ether 関連文献

-

1. Steroids and walden inversion. Part XXIV. The methylation of 3-hydroxy-steroidsJ. R. Lewis,C. W. Shoppee J. Chem. Soc. 1955 1375

-

2. 86. Studies in the sterol group. Part XXIX. The constitution of the isomeric ethers of cholesterolJ. H. Beynon,I. M. Heilbron,F. S. Spring J. Chem. Soc. 1937 406

-

3. Steroids and Walden inversion. Part XVII. The configuration of ψ-cholesterol and the attempted preparation of 4β-methoxy-5 : 7-cyclocholestaneR. J. W. Cremlyn,R. W. Rees,C. W. Shoppee J. Chem. Soc. 1954 3790

-

4. 208. Studies in the sterol group. Part XXV. An investigation of some reactions of the isomeric ethers of cholesterolJ. H. Beynon,I. M. Heilbron,F. S. Spring J. Chem. Soc. 1936 907

-

5. 302. Studies in the sterol group. Part XXXIII. The constitution of the isomeric ethers of cholesterol (continued from part XXIX)J. H. Beynon,I. M. Heilbron,F. S. Spring J. Chem. Soc. 1937 1459

1174-92-1 (Cholesteryl methyl ether) 関連製品

- 1250-95-9(Cholesterol 5a,6a-Εpoxide)

- 4555-56-0(Arundoin)

- 17904-55-1(Cylindrin)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬